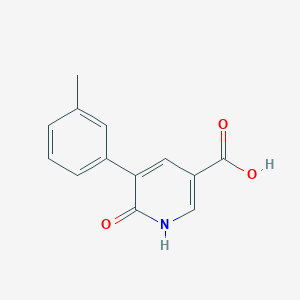
2-Amino-5-(3-methylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(3-methylphenyl)nicotinic acid, or 2-APN, is a naturally occurring compound found in plants and animals. It is a derivative of nicotinic acid, a type of vitamin B3, and is a key intermediate in the biosynthesis of nicotinic acid. 2-APN has been studied for its potential medical applications due to its antioxidant and anti-inflammatory properties.
Mecanismo De Acción
2-APN has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage. It has also been shown to inhibit the release of inflammatory mediators, such as cytokines and chemokines, which are involved in the inflammatory response. In addition, 2-APN has been shown to inhibit the activity of enzymes involved in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects
2-APN has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, reduce inflammation, and inhibit the activity of enzymes involved in the metabolism of drugs and toxins. In addition, it has been shown to have anti-cancer, anti-diabetic, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-APN is relatively easy to synthesize in the laboratory and is widely available. It is also relatively stable, making it suitable for use in long-term experiments. However, it is also relatively expensive, making it unsuitable for large-scale experiments.
Direcciones Futuras
2-APN has a wide range of potential applications and there are many potential future directions for research. These include further investigation into its antioxidant and anti-inflammatory properties, as well as its potential use as a preservative in food and cosmetics. In addition, further research could be conducted into its potential use as a treatment for various conditions, such as diabetes, cancer, and neurodegenerative diseases. Finally, further research could be conducted into the biochemical and physiological effects of 2-APN, as well as its potential interactions with other compounds.
Métodos De Síntesis
2-APN can be synthesized in a two-step process. The first step involves the reaction of 3-methylphenylacetic acid and sodium cyanide to form 3-methylphenylacetonitrile. This is then reacted with ammonium chloride to form 2-APN. The reaction takes place in aqueous solution at a temperature of 80-90°C. The yield of the reaction is typically around 95%.
Aplicaciones Científicas De Investigación
2-APN has been studied for its potential medical applications due to its antioxidant and anti-inflammatory properties. In particular, it has been investigated as a potential treatment for a variety of conditions such as diabetes, cancer, and neurodegenerative diseases. In addition, 2-APN has been studied for its potential use as a preservative in food and cosmetics.
Propiedades
IUPAC Name |
2-amino-5-(3-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-3-2-4-9(5-8)10-6-11(13(16)17)12(14)15-7-10/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDIKTAYOISNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686923 |
Source


|
| Record name | 2-Amino-5-(3-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(3-methylphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261925-06-7 |
Source


|
| Record name | 2-Amino-5-(3-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














